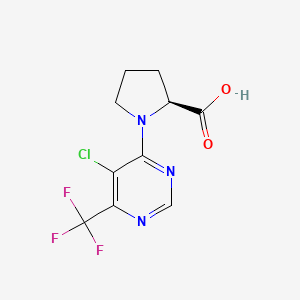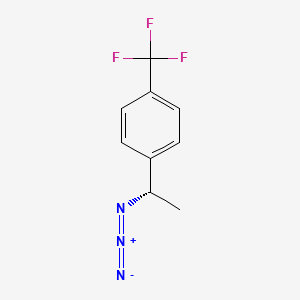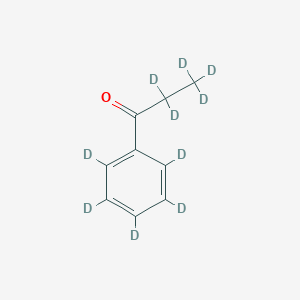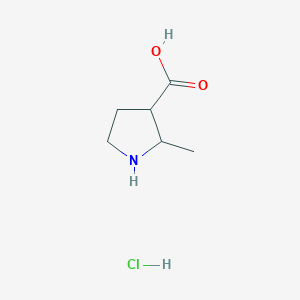
1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
The generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines have been explored, demonstrating the stability and reactivity of such compounds in producing carboxylic acids under specific conditions. This research highlights the potential of 5-chloro-6-(trifluoromethyl)pyrimidin derivatives in synthesizing various carboxylic acids, showcasing their utility in organic synthesis and potential pharmaceutical applications (Schlosser, Lefebvre, & Ondi, 2006).
Synthesis and Characterization of Stable Betainic Pyrimidinaminides
Research on the synthesis and characterization of stable betainic pyrimidinaminides, including derivatives of 5-chloropyrimidine, has been conducted. This work involves nucleophilic substitution reactions leading to the formation of complex heterocyclic compounds, which could have implications for developing new materials or drugs with specific electronic or structural properties (Schmidt, 2002).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Structure-activity relationship (SAR) studies on compounds containing the 5-chloro-6-(trifluoromethyl)pyrimidin moiety have provided insights into their potential as inhibitors of transcription factors NF-kappaB and AP-1. This research outlines the importance of specific substitutions on the pyrimidine ring for maintaining biological activity, which could guide the design of new therapeutic agents (Palanki et al., 2000).
Synthesis of Trifluoromethylated Analogues of Dihydroorotic Acid
The study on the synthesis of trifluoromethylated analogues of dihydroorotic acid demonstrates the application of 4-(trifluoromethyl)pyrimidin-2(1H)-ones in creating Michael-like 1,4-conjugate hydrocyanation adducts. This research contributes to the field of medicinal chemistry by providing methods to synthesize new compounds that could serve as potential drug candidates (Sukach et al., 2015).
Zukünftige Richtungen
Pyrimidinamine derivatives, which include “1-(5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidine-2-carboxylic acid”, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in the field .
Eigenschaften
IUPAC Name |
(2S)-1-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N3O2/c11-6-7(10(12,13)14)15-4-16-8(6)17-3-1-2-5(17)9(18)19/h4-5H,1-3H2,(H,18,19)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTRNVBSQHBDHH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C2=NC=NC(=C2Cl)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ethyl 3-fluoro-1-oxo-hexahydro-1H-pyrrolo[1,2-c][1,3]oxazine-3-carboxylate](/img/structure/B1436216.png)




